molecular formula C7H14 B165557 2,4-Dimethyl-2-pentene CAS No. 625-65-0

2,4-Dimethyl-2-pentene

Cat. No. B165557
CAS RN: 625-65-0
M. Wt: 98.19 g/mol
InChI Key: VVCFYASOGFVJFN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-pentene is an acyclic olefin . It is a colorless liquid .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethyl-2-pentene is C7H14 . The IUPAC name is 2,4-dimethylpent-2-ene . The InChI representation is InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3 . The Canonical SMILES representation is CC©C=C©C .


Physical And Chemical Properties Analysis

2,4-Dimethyl-2-pentene is a colorless liquid . It has a density of 0.6954 g/mL at 25/4℃ . The melting point is -127.7ºC and the boiling point is 83.44ºC under normal pressure .

Scientific Research Applications

  • Electron-Impact Induced Reactions : A study by Stefani (1973) investigated the specificity of degradation reactions of 2,4-dimethyl-1-pentene under electron-impact, proposing a mechanism for the skeletal rearrangement of the molecular ion before fragmentation (Stefani, 1973).

  • Electrochemical Behavior : Almirón et al. (1988) explored the electrochemical behavior of 4,4-dimethyl-1-phenyl-1-penten-3-one, revealing insights into the electron transfer processes in an acid medium (Almirón, Camacho, Muñoz, Ávila, & Sinisterra, 1988).

  • Catalytic Isomerization and Hydrogenation : Freidlin, Nazarova, and Kopytsev (1972) examined the catalytic transformation of pentenes using a palladium catalyst based on dimethyl sulfoxide, contributing to understanding the migration of C=C bonds (Freidlin, Nazarova, & Kopytsev, 1972).

  • Polymer Processing : Lee, Givens, Chase, and Rabolt (2006) researched the electrostatic polymer processing of isotactic poly(4-methyl-1-pentene), highlighting the impact of different solvent systems on fiber morphologies (Lee, Givens, Chase, & Rabolt, 2006).

  • Isomerization Kinetics : Mitkova, Kurtev, Ganev, and Taube (1995) conducted kinetic studies on the isomerization of 4-methyl-1-pentene, providing valuable data on the reaction scheme and kinetics (Mitkova, Kurtev, Ganev, & Taube, 1995).

  • Oligomerization Catalysts : Rossetto et al. (2015) synthesized heterogeneous complexes of nickel MCM-41 with β-diimine ligands for use in ethylene and propylene oligomerization, comparing the results of homogeneous and heterogeneous systems (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).

  • Green Chemistry in Catalysis : Wu et al. (2009) developed cross-linked polymer coated Pd nanocatalysts on SiO2 support for hydrogenation of 2,4-dimethyl-1,3-pentadiene, emphasizing the role of greener solvents and enhanced selectivity in green chemistry (Wu, Jiang, Hu, Han, He, & Zhou, 2009).

Safety and Hazards

When handling 2,4-Dimethyl-2-pentene, it is advised to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, and clothing . Avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and use spark-proof tools and explosion-proof equipment .

Mechanism of Action

Target of Action

2,4-Dimethyl-2-pentene is a type of acyclic olefin . As an organic compound, it does not have a specific biological target. Instead, its interactions and effects are primarily physical and chemical, such as participating in reactions as a reagent or acting as a solvent.

Action Environment

The action, efficacy, and stability of 2,4-Dimethyl-2-pentene can be influenced by various environmental factors. For instance, temperature and pressure can affect its physical state and reactivity . Furthermore, its stability could be affected by exposure to light, heat, or certain chemicals.

properties

IUPAC Name

2,4-dimethylpent-2-ene
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InChI

InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCFYASOGFVJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID70211545
Record name 2,4-Dimethylpent-2-ene
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 2,4-Dimethylpent-2-ene
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CAS RN

625-65-0
Record name 2,4-Dimethyl-2-pentene
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Record name 2,4-DIMETHYL-2-PENTENE
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Record name 2,4-Dimethylpent-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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